molecular formula C32H36N2O8S B11229041 Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11229041
M. Wt: 608.7 g/mol
InChI Key: ZCBRSBOMTOXQKL-UHFFFAOYSA-N
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Description

Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a tetrahydroisoquinoline core, a piperidinylsulfonyl group, and a benzoate ester, making it a subject of interest for researchers.

Preparation Methods

The synthesis of Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The subsequent steps involve the introduction of the piperidinylsulfonyl group and the benzoate ester through nucleophilic substitution and esterification reactions, respectively. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Esterification: The benzoate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological pathways and its potential therapeutic benefits.

    Materials Science: The compound’s structural properties may be explored for the development of novel materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidinylsulfonyl group may play a crucial role in binding to specific sites, while the tetrahydroisoquinoline core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C32H36N2O8S

Molecular Weight

608.7 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(4-piperidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C32H36N2O8S/c1-39-29-19-24-15-18-34(31(35)22-9-13-26(14-10-22)43(37,38)33-16-5-4-6-17-33)28(27(24)20-30(29)40-2)21-42-25-11-7-23(8-12-25)32(36)41-3/h7-14,19-20,28H,4-6,15-18,21H2,1-3H3

InChI Key

ZCBRSBOMTOXQKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=C(C=C5)C(=O)OC)OC

Origin of Product

United States

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